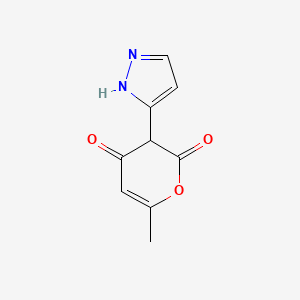

6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazole forms the core of various herbicides and drugs due to its ability to bind to various enzymes and interfere with their activities .

Synthesis Analysis

Pyrazole derivatives can be synthesized through a variety of methods. One common method involves the reaction of hydrazine with 1,3-diketones . The exact method would depend on the specific substituents desired on the pyrazole ring .Molecular Structure Analysis

The pyrazole ring is a five-membered ring with two nitrogen atoms. The presence of nitrogen in the ring introduces polarity and can influence the chemical behavior of the compound .Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, largely dependent on the substituents on the ring. They can participate in reactions such as alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis

Pyrazole compounds are typically solid at room temperature. They are polar due to the presence of nitrogen in the ring and are generally soluble in polar solvents .Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

The synthesis of derivatives containing 3-methyl-1H-pyrazol-5-yl has led to promising herbicidal candidates. Researchers have explored compounds like 1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a) , which demonstrated excellent inhibition effects on barnyard grass in greenhouse experiments. Notably, compound 8l and 10a exhibited remarkable potency, with an EC50 of approximately 10.53 g/ha and 10.37 g/ha, respectively. These findings suggest that 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione derivatives could serve as effective herbicides for controlling weeds in agricultural fields .

Antioxidant Potential

Imidazole-containing compounds, such as (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl) ethyl)-2-phenyl quinazolin-4(3H)-one , have been synthesized and evaluated for their antioxidant properties. These compounds exhibited significant scavenging potential, surpassing that of ascorbic acid (used as a positive control). Their ability to counteract oxidative stress makes them relevant for potential therapeutic applications .

Medicinal Chemistry

The pyrazole structure in 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione enables diverse transformations, making it valuable in medicinal chemistry. Researchers have explored its potential as a scaffold for designing novel drugs. By introducing various substituents, scientists aim to create compounds with specific biological activities, selectivities, and low toxicities. This versatility has led to the development of pyrazole-based agrochemicals and pharmaceuticals .

Agrochemicals

Pyrazole-containing compounds have found applications in agriculture. Notable examples include fipronil , an insecticide that effectively controls pests resistant to other classes of insecticides. The pyrazole structure in fipronil contributes to its efficacy against Lepidoptera and Coleoptera pests in crops like vegetables, rice, and cotton .

Synthetic Chemistry

The synthetic accessibility of 6-methyl-3-(1H-pyrazol-3-yl)-2H-pyran-2,4(3H)-dione derivatives allows for further exploration. Chemists can use this compound as a starting point to create structurally diverse molecules with potential applications in various fields.

Wirkmechanismus

Target of Action

Compounds containing a 1h-pyrazol-3-yl moiety have been found to exhibit various biological activities .

Mode of Action

Pyrazole-containing compounds have been reported to enable multidirectional transformations, providing a diversity of structures . This suggests that the compound may interact with its targets in a variety of ways, leading to different biochemical changes.

Biochemical Pathways

It’s worth noting that pyrazole-containing compounds have been found to exhibit various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Compounds containing a 1h-pyrazol-3-yl moiety have been found to exhibit various biological activities , suggesting that this compound may have similar effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methyl-3-(1H-pyrazol-5-yl)pyran-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-5-4-7(12)8(9(13)14-5)6-2-3-10-11-6/h2-4,8H,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KROXEOZJGAFQCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C(=O)O1)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2E)-3-(1-ethylpyrazol-5-yl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B2816232.png)

![(Z)-methyl 4-((3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2816237.png)

![4-[benzyl(methyl)sulfamoyl]-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2816239.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclohexanecarboxamide](/img/structure/B2816240.png)